1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
Description
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a phenyl group and a tetrazole-substituted phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for enhancing metabolic stability and binding affinity in medicinal chemistry . For instance, compounds with methanesulfonamide cores and tetrazole substituents have demonstrated antitubercular activity and modulation of cellular pathways (e.g., Akt-mTOR) .
Properties
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with a tetrazole precursor. One common method is the [2+3] cycloaddition reaction between an azide and a nitrile . For example, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by treatment with sodium azide, can yield the desired tetrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro, amine, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 320.37 g/mol
- CAS Number : 1190258-33-3
The compound features a phenyl group attached to a methanesulfonamide moiety and a tetrazole ring, which is known for enhancing bioactivity due to its ability to participate in hydrogen bonding and coordination with metal ions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It is believed to interfere with critical signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cells, with IC values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Clinical Relevance : In vitro studies have shown effectiveness against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
Cardiovascular Diseases
Recent investigations have highlighted the compound's potential in cardiovascular therapy:
- Angiotensin II Receptor Blockade : The tetrazole moiety mimics the action of angiotensin II receptor blockers (ARBs), which are used to manage hypertension. Preclinical studies suggest that this compound may lower blood pressure effectively without significant side effects .
Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological conditions:
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ChEMBL2109743/GSK581005A
Structure: N-[3-[3-[3-(2-aminoethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methanesulfonamide. Key Differences: Replaces the tetrazole with a pyrrolopyridine ring and includes an aminoethyl side chain. Activity: Exhibits antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC <10 µM) with low cytotoxicity. Molecular docking reveals strong binding to the cAMP site of MSMEG_3811 (docking score = −10.9 kcal/mol; MMGBSA ΔGbind = −61.6 kcal/mol) . Significance: The pyrrolopyridine moiety likely enhances target engagement compared to tetrazole-based analogs, though metabolic stability may differ due to the absence of the tetrazole’s electron-deficient properties.
N-(3-(5-(3-(4-fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide (Compound 16)
Structure : Features a trifluoromethylpyrazole core and a fluorophenyl urea group.
Key Differences : The trifluoromethyl group increases lipophilicity, while the urea linker may influence hydrogen-bonding interactions.
Synthesis : Prepared via reaction of an amine intermediate with 1-fluoro-4-isocyanatobenzene .
Significance : The trifluoromethyl group and urea substituent likely enhance target selectivity compared to the tetrazole-containing compound, though synthetic complexity is higher.
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl) phenyl) ethyl)-1H-benzo[d]imidazol-2-amine
Structure: Incorporates a benzimidazole ring and trifluoromethylphenyl group. Synthesis: Synthesized via iodoacetic acid-mediated cyclization, yielding high efficiency (method applicable to diverse derivatives) .
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Structure: Contains a trifluoromethyl group and tetrazole linked via a methylene bridge. Synthesis: Formed via [2+3]-cycloaddition of N-(cyanomethyl)-trifluoro-N-phenylmethanesulfonamide with sodium azide (moderate yield) . Significance: The trifluoromethyl group may improve binding to hydrophobic enzyme pockets but could increase synthetic challenges.
Sulfentrazone Metabolites (DMS and HMS)
Structure: N-(2,4-dichloro-5-(triazolone)phenyl)methanesulfonamide derivatives. Key Differences: Dichlorophenyl and triazolone substituents confer herbicidal activity. Applications: Used in agriculture (e.g., weed control), with metabolites like 3-desmethyl sulfentrazone (DMS) showing environmental persistence . Significance: Highlights the versatility of methanesulfonamide scaffolds in non-pharmaceutical applications, though toxicity profiles differ significantly from medicinal analogs.
Structural and Functional Data Comparison
Key Findings and Implications
- Tetrazole vs. Heterocyclic Cores : Tetrazole-containing compounds (e.g., this compound) may offer advantages in metabolic stability and hydrogen bonding, whereas pyrrolopyridine (ChEMBL2109743) or benzimidazole derivatives enhance target engagement through planar aromaticity.
- Substituent Effects : Trifluoromethyl groups improve lipophilicity and binding affinity but may complicate synthesis . Chlorinated phenyl rings (e.g., sulfentrazone metabolites) shift applications to agrochemicals .
- Therapeutic Potential: Structural analogs demonstrate diverse activities, from antitubercular (MIC <10 µM ) to anticancer (e.g., F-actin downregulation ), guiding future optimization of the target compound.
References : [1] Ballell et al., 2013; [2] Biochemical and Structural Characterization, 2021; [3] Sriram et al., 2021; [4] Tolstikova et al., 2021; [5] Down-regulation of F-actin, 2021; [7] EPA Report, 2014.
Biological Activity
1-Phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the tetrazole ring in its structure contributes significantly to its pharmacological properties, including enzyme inhibition and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O2S, with a molecular weight of approximately 284.33 g/mol. The compound features a tetrazole moiety, which is known for enhancing bioactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZXYZXYZ |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind effectively to enzymes and receptors. This interaction could lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial for various physiological processes.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives demonstrate activity against various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Activity
Tetrazole-containing compounds have been investigated for their anticancer potential. A study highlighted that certain derivatives inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For example, related compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. The mechanism involves binding to active sites of enzymes, thereby blocking substrate access. This property is particularly relevant in the context of therapeutic applications for diseases such as hypertension and cancer, where enzyme regulation is critical.
Case Studies
Several studies have explored the biological effects of tetrazole derivatives:
- Antihypertensive Effects : A study demonstrated that tetrazole derivatives could lower blood pressure by inhibiting angiotensin II receptors non-competitively . This suggests that this compound may also exhibit similar antihypertensive properties.
- Antiproliferative Activity : In vitro studies showed that related compounds inhibited tubulin polymerization, a process essential for cell division. This was evidenced by IC50 values indicating effective inhibition at low concentrations .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of tetrazole derivatives:
- Synthesis : The synthesis typically involves cycloaddition reactions that form the tetrazole ring, allowing for modifications that can enhance bioactivity .
- Biological Evaluation : Various in vitro assays are employed to assess the antimicrobial and anticancer activities of synthesized compounds, with results indicating promising activity against target pathogens and cancer cell lines .
Q & A
Q. What are the common synthetic routes for 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three key steps:
- Tetrazole ring formation : Cyclization of 3-aminophenylhydrazine with sodium azide under acidic conditions (e.g., HCl, 80°C) to generate the tetrazole core .
- Sulfonamide coupling : Reacting the tetrazole intermediate with 1-phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures for high purity (>95%) .
Optimization includes temperature control during coupling to prevent decomposition and using catalytic DMAP to accelerate sulfonylation .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., sulfonamide protons at δ 3.1–3.3 ppm, tetrazole C=N signals at δ 150–160 ppm) .
- FT-IR : Bands at 1150 cm (S=O stretching) and 1600 cm (tetrazole ring) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) confirms molecular formula (e.g., CHNOS) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known affinity .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity .
Q. How does the presence of the tetrazole moiety influence the compound’s chemical reactivity?
Methodological Answer: The tetrazole ring (pK ~4.9) acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity. It participates in:
- Electrophilic substitution : Nitration at the phenyl ring proceeds regioselectively due to electron-withdrawing effects .
- Coordination chemistry : Forms stable complexes with transition metals (e.g., Zn) via N-donor sites, useful in catalysis or metalloprotein inhibition .
Q. What are the key considerations for ensuring purity during synthesis?
Methodological Answer:
- Reaction monitoring : TLC (silica, UV detection) tracks intermediate formation .
- Workup protocols : Acid-base extraction removes unreacted sulfonyl chlorides .
- Crystallization solvents : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction using SHELX software elucidate the compound’s conformation?
Methodological Answer:
- Data collection : High-resolution (<1.0 Å) data from a Bruker D8 Venture diffractometer .
- SHELXL refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions refined using riding models. The tetrazole’s planarity and sulfonamide torsion angles (e.g., C-S-N-C dihedral ~75°) reveal steric interactions .
- Validation : Check R (<0.05) and Flack parameter to confirm absolute configuration .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to modulate LogP and target affinity .
- Isosteric replacement : Replace tetrazole with 1,2,4-triazole to assess hydrogen-bonding impact on COX-2 inhibition .
- Pharmacophore mapping : Overlay docking poses (e.g., Glide) to identify critical interactions (e.g., sulfonamide-O with Arg120 in COX-2) .
Q. Which in silico methods are effective for predicting target interactions and pharmacokinetics?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Grid boxes centered on COX-2’s active site (PDB: 1CX2) with Lamarckian GA parameters .
- ADMET Prediction (SwissADME) : Calculate topological polar surface area (TPSA >80 Ų predicts poor blood-brain barrier penetration) .
- MD Simulations (GROMACS) : 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
Q. How can conflicting solubility data from different studies be resolved methodologically?
Methodological Answer:
- Standardized protocols : Use USP phosphate buffers (pH 6.8 and 7.4) at 25°C with shake-flask method .
- HPLC quantification : Measure saturated solutions at λ 254 nm; validate with standard curves .
- Polymorph screening : DSC/TGA to identify hydrate vs. anhydrous forms, which significantly affect solubility .
Q. What role does the sulfonamide group play in enzyme inhibition mechanisms?
Methodological Answer:
- Hydrogen-bonding : Sulfonamide-O interacts with catalytic Zn in carbonic anhydrase (e.g., PDB: 3KS3) .
- Acid-base catalysis : Deprotonated sulfonamide-N stabilizes transition states in serine protease inhibition .
- Selectivity profiling : Compare inhibition constants (K) across isoforms (e.g., CA II vs. CA IX) to optimize specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
